molecular formula C15H14N2O3 B11997315 N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide

N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide

Cat. No.: B11997315
M. Wt: 270.28 g/mol
InChI Key: XGWZJYHANXKEAW-LVVPDBGKSA-N
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Description

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a furohydrazide moiety linked to a methoxyphenyl group through a propenylidene bridge, making it an interesting subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide typically involves the condensation of 2-furohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]aceto-hydrazide
  • N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide is unique due to its furohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]furan-2-carboxamide

InChI

InChI=1S/C15H14N2O3/c1-19-13-8-3-2-6-12(13)7-4-10-16-17-15(18)14-9-5-11-20-14/h2-11H,1H3,(H,17,18)/b7-4+,16-10+

InChI Key

XGWZJYHANXKEAW-LVVPDBGKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CO2

solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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